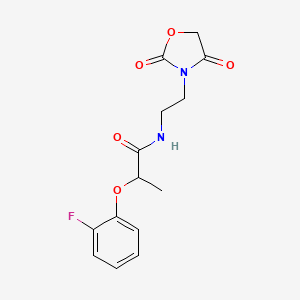

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide

Description

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:

- A 2,4-dioxooxazolidin-3-yl moiety, a five-membered heterocyclic ring containing two ketone groups, known for enhancing metabolic stability and influencing pharmacokinetic properties.

The compound’s synthesis likely employs carbodiimide-mediated amide coupling, a method widely used for analogous propanamides (e.g., DCC-mediated reactions in ) .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(2-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O5/c1-9(22-11-5-3-2-4-10(11)15)13(19)16-6-7-17-12(18)8-21-14(17)20/h2-5,9H,6-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGGFPDXVKWDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H19FNO4

- Molecular Weight : 305.33 g/mol

- CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound exhibits various biological activities primarily through its interaction with specific biological targets:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, particularly in assays measuring cupric acid-reducing antioxidant capacity (CUPRAC). This suggests a potential role in mitigating oxidative stress-related diseases .

-

Enzyme Inhibition : It has shown inhibitory effects on several enzymes, including:

- Cholinesterases

- Tyrosinase

- Amylase

- Glucosidase

- Anticancer Effects : Preliminary studies indicate that the compound exhibits anticancer properties, particularly against pancreatic cancer cell lines (PANC-1). The mechanism appears to involve apoptosis signaling pathways, suggesting it may induce programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of this compound on pancreatic cancer cells. The results indicated that treatment led to a marked increase in apoptotic markers compared to untreated controls. Molecular docking simulations supported these findings by showing strong binding affinity to key apoptotic proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with preliminary toxicity assessments suggesting a low risk for adverse effects at therapeutic doses. Further studies are necessary to fully elucidate its safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Hybrids with Heterocyclic Motifs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ()

- Structural Features : Combines tryptamine (indole) and carprofen (carbazole), both linked via an amide bond.

- Pharmacological Activity : Exhibits anti-inflammatory properties via weak COX-2 inhibition and modulation of arachidonic acid metabolism .

- The 2-fluorophenoxy group may offer enhanced selectivity compared to carbazole’s bulkier aromatic system.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Structural Features : Features a 2-fluoro-biphenyl group instead of carbazole.

- Key Differences: The biphenyl moiety increases aromaticity, which may enhance binding to hydrophobic enzyme pockets. However, the target compound’s oxazolidinone ring could provide better metabolic resistance than biphenyl .

Triazole- and Oxazole-Containing Propanamides

Triazole Derivatives ()

- Example: N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1)

Oxazole Derivatives ()

- Example: N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide Structural Features: Includes an oxazole ring and trifluoromethylphenyl group. Key Differences:

- The oxazole’s planar structure contrasts with the oxazolidinone’s saturated ring, affecting conformational flexibility and target engagement .

Fluorinated Propanamides with Varied Substituents

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide ()

- Structural Features: Fluorophenylamino group attached to the propanamide backbone.

- Key Differences: The target compound’s 2-fluorophenoxy group may offer stronger electron-withdrawing effects than the fluorophenylamino substituent, influencing acidity and bioavailability .

N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()

- Structural Features : Benzothiazolyl and dimethoxyphenyl groups.

- Key Differences: The benzothiazolyl-sulfone moiety increases polarity, whereas the target compound’s fluorophenoxy group balances lipophilicity and metabolic stability .

Fentanyl Analogs ()

- Example: N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide

- Structural Features : Piperidine core with fluorophenyl groups.

- Key Differences: Fentanyl analogs target opioid receptors, whereas the oxazolidinone in the target compound suggests non-opioid mechanisms (e.g., NSAID or kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.